molecular formula C23H22N4O4S B11604109 (7Z)-3-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11604109
M. Wt: 450.5 g/mol
InChI Key: VQKGNHITVVUZIK-VXPUYCOJSA-N
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Description

3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes a thiazolo-triazine core and an indole moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE likely involves multiple steps, including the formation of the thiazolo-triazine core and the attachment of the indole moiety. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, the compound might be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.

Biology

In biology, the compound could be studied for its potential biological activity, such as its ability to interact with specific proteins or enzymes.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as its ability to inhibit certain disease-related pathways.

Industry

In industry, the compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve binding to specific proteins or enzymes, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolo-triazine derivatives or indole-containing molecules. These compounds might share some structural features but differ in their specific chemical or biological properties.

Uniqueness

The uniqueness of 3-[(7Z)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups and its potential to exhibit unique chemical and biological activities.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

(7Z)-3-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H22N4O4S/c1-13-5-7-16-15(9-13)19(21(28)25(16)2)20-22(29)27-12-26(11-24-23(27)32-20)14-6-8-17(30-3)18(10-14)31-4/h5-10H,11-12H2,1-4H3/b20-19-

InChI Key

VQKGNHITVVUZIK-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)OC)OC)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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